molecular formula C7F15I B042551 Perfluoroheptyl iodide CAS No. 335-58-0

Perfluoroheptyl iodide

Cat. No.: B042551
CAS No.: 335-58-0
M. Wt: 495.95 g/mol
InChI Key: AHUMDLIBMIYQMU-UHFFFAOYSA-N
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Description

Perfluoroheptyl iodide, also known as 1-iodoperfluoroheptane, is a chemical compound with the molecular formula C7F15I. It is a perfluorinated compound, meaning all hydrogen atoms in the heptane chain are replaced by fluorine atoms, except for one iodine atom at the terminal position. This compound is known for its high stability and unique chemical properties due to the presence of both fluorine and iodine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroheptyl iodide can be synthesized through the reaction of perfluoroheptanoic acid with iodine and red phosphorus. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

C7F15COOH+I2+PC7F15I+CO2+H2O\text{C7F15COOH} + \text{I2} + \text{P} \rightarrow \text{C7F15I} + \text{CO2} + \text{H2O} C7F15COOH+I2+P→C7F15I+CO2+H2O

Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of heptane followed by iodination. This method ensures high purity and yield of the final product. The process is carried out in specialized reactors designed to handle highly reactive fluorine gas and iodine .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: It can be reduced to perfluoroheptane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although highly resistant to oxidation due to the presence of fluorine atoms, under extreme conditions, it can be oxidized to perfluoroheptanoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.

Major Products Formed:

    Substitution: Perfluoroheptyl derivatives with different functional groups.

    Reduction: Perfluoroheptane.

    Oxidation: Perfluoroheptanoic acid.

Scientific Research Applications

Perfluoroheptyl iodide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Perfluoroheptyl Iodide: this compound is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and properties.

Biological Activity

Perfluoroheptyl iodide (PFHI), a member of the perfluoroalkyl iodides family, has garnered attention for its potential biological activities. This article explores its biological effects, particularly focusing on its estrogenic activity, interactions with cellular systems, and implications for human health.

Chemical Structure and Properties

This compound is represented by the chemical formula C7F15I\text{C}_7\text{F}_{15}\text{I} and is characterized by a fully fluorinated carbon chain with an iodine atom at one end. Its structure contributes to its unique chemical properties, including stability and hydrophobicity, which influence its biological interactions.

Estrogenic Activity

Research indicates that perfluoroalkyl iodides, including PFHI, may exhibit estrogenic properties. A study examined the estrogenic activities of various polyfluorinated iodine alkanes (PFIs) using in vitro assays. The findings suggested that compounds with certain carbon chain lengths could stimulate proliferation in MCF-7 breast cancer cells, a common model for studying estrogenic activity. Specifically, PFHI's activity was compared to other related compounds:

CompoundCarbon Chain LengthEC50 (μM)
PFHxI60.63
PFOI81.15
PFHI7Not explicitly tested but inferred to have similar activity based on chain length.

The study concluded that PFIs could act as xenoestrogens, potentially disrupting endocrine functions through their interaction with estrogen receptors .

The mechanisms underlying the biological activity of PFHI and similar compounds involve several pathways:

  • Estrogen Receptor Activation : PFHI can activate estrogen receptors, leading to increased gene expression related to cell proliferation and differentiation.
  • Thyroid Hormone Disruption : Some studies have indicated that perfluoroalkyl substances can interfere with thyroid hormone signaling, which is critical for metabolic regulation and development .
  • Steroidogenesis Disturbance : Research on related compounds such as perfluorooctyl iodide (PFOI) has shown that they can stimulate steroidogenesis in adrenal cells, indicating a broader impact on hormonal balance .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that PFHI could promote cell proliferation in breast cancer cell lines under certain conditions. The relative potency of PFHI was found to correlate with the length of the carbon chain in the compound.
  • Environmental Impact : A review highlighted concerns regarding the persistence of perfluoroalkyl substances in the environment and their potential bioaccumulation in living organisms. This raises questions about their long-term effects on human health and ecosystems .
  • Clinical Implications : Given the potential for endocrine disruption, there is growing concern about exposure to PFHI through various routes, including dietary intake and environmental contamination. The implications for human health are significant, particularly regarding reproductive health and developmental processes .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUMDLIBMIYQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059828
Record name 1-Iodopentadecafluoroheptane
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Molecular Weight

495.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-58-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoroheptyl iodide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodo-
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Record name 1-Iodopentadecafluoroheptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane
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Record name PERFLUOROHEPTYL IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction involving perfluoroheptyl iodide discussed in the research paper?

A1: The research paper focuses on using this compound in a radical addition reaction with diethyl vinylphosphonate. This reaction leads to the formation of aziridinyl phosphine oxides, a class of compounds with potential applications in various fields [].

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